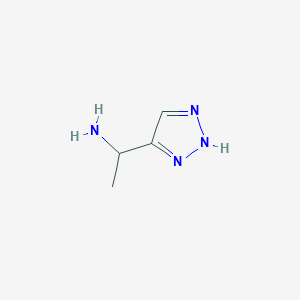
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine can be synthesized through various methods. . This reaction is highly efficient and regioselective, producing the desired triazole compound in good yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale CuAAC reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of copper catalysts and appropriate ligands, such as tris(benzyltriazolylmethyl)amine, enhances the efficiency of the reaction .
化学反应分析
Types of Reactions
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into other functional groups.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学研究应用
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in bioconjugation techniques, such as labeling biomolecules.
Industry: The compound is used in the production of various materials, including polymers and coatings.
作用机制
The mechanism of action of 1-(1H-1,2,3-triazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
相似化合物的比较
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound used as a ligand in CuAAC reactions.
1H-1,2,4-Triazol-3-amine: Another triazole derivative with applications in drug synthesis.
Uniqueness
1-(1H-1,2,3-triazol-4-yl)ethan-1-amine is unique due to its specific structure, which combines a triazole ring with an amine group. This combination imparts distinct reactivity and versatility, making it valuable in various applications .
属性
分子式 |
C4H8N4 |
|---|---|
分子量 |
112.13 g/mol |
IUPAC 名称 |
1-(2H-triazol-4-yl)ethanamine |
InChI |
InChI=1S/C4H8N4/c1-3(5)4-2-6-8-7-4/h2-3H,5H2,1H3,(H,6,7,8) |
InChI 键 |
RRFCOCQEYKSGKE-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NNN=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


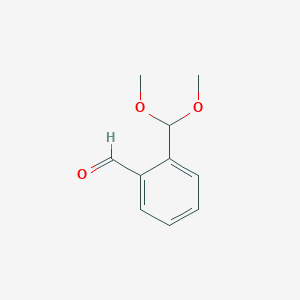
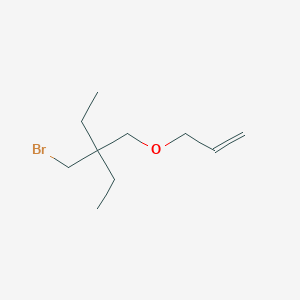
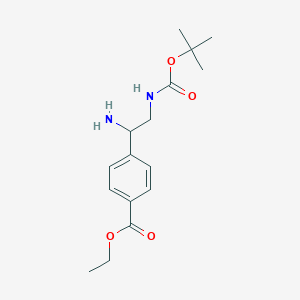

![(3AR,6aS)-tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carbonitrile 2,2-dioxide](/img/structure/B13529837.png)
![5-{[4-(Trifluoromethyl)phenyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B13529850.png)
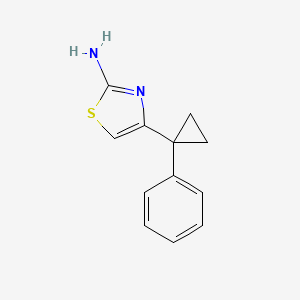
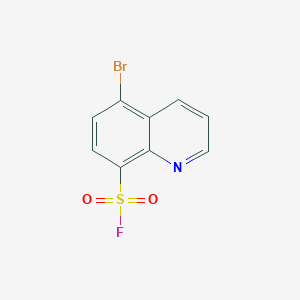
![(3-Azabicyclo[3.2.0]heptane-1,5-diyl)dimethanol](/img/structure/B13529861.png)
![Ethyl 2-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13529865.png)
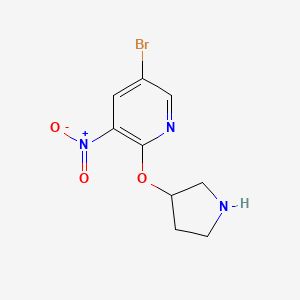
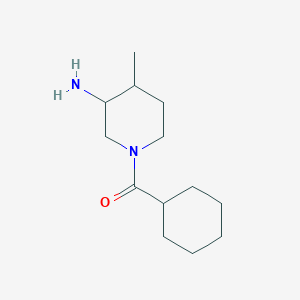
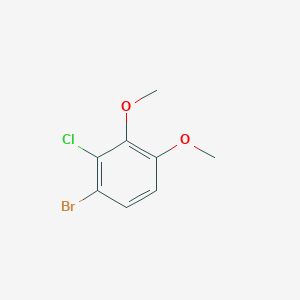
![(1S,6R,8S)-8-phenyl-3-azabicyclo[4.2.0]octane](/img/structure/B13529892.png)
